molecular formula C19H28N2O4 B6956231 N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide

N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide

Cat. No.: B6956231
M. Wt: 348.4 g/mol
InChI Key: SILVYCZAIZSXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a methoxyphenyl group, and an oxolan-2-ylmethyl group

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-20-8-10-25-18(14-20)19(22)21(13-17-7-4-9-24-17)12-15-5-3-6-16(11-15)23-2/h3,5-6,11,17-18H,4,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILVYCZAIZSXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)N(CC2CCCO2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the methoxyphenyl group, and the attachment of the oxolan-2-ylmethyl group. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethylene glycol with ammonia or primary amines under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Oxolan-2-ylmethyl Group: This can be done through the reaction of oxirane (ethylene oxide) with the intermediate compound in the presence of a catalyst like boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide can produce an amine.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler morpholine derivative used as a base catalyst in organic synthesis.

    4-methoxyphenylmorpholine: A compound with similar structural features but lacking the oxolan-2-ylmethyl group.

    N-[(3-methoxyphenyl)methyl]morpholine: A compound similar to N-[(3-methoxyphenyl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)morpholine-2-carboxamide but without the carboxamide group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.